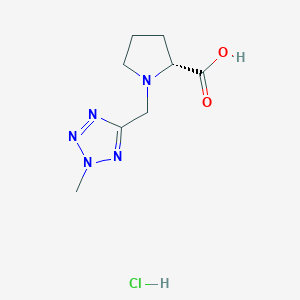
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride: is a synthetic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring attached to a proline moiety, which is further modified with a methyl group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often catalyzed by a base such as sodium or potassium hydroxide.
Attachment to Proline: The tetrazole ring is then attached to the proline moiety through a nucleophilic substitution reaction. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Methylation: The methyl group is introduced through a methylation reaction, which can be achieved using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted tetrazole derivatives.
科学研究应用
Chemistry: ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tetrazole ring mimics the carboxylate group, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and as a potential drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The proline moiety enhances the compound’s binding affinity and specificity for its targets. The overall effect is the modulation of biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
((2-Methyl-2H-tetrazol-5-yl)methyl)-L-proline hydrochloride: Similar structure but with the L-enantiomer of proline.
((2-Methyl-2H-tetrazol-5-yl)methyl)-glycine hydrochloride: Similar structure but with glycine instead of proline.
((2-Methyl-2H-tetrazol-5-yl)methyl)-alanine hydrochloride: Similar structure but with alanine instead of proline.
Uniqueness: ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is unique due to the presence of the D-enantiomer of proline, which can result in different biological activity and binding properties compared to its L-enantiomer. The combination of the tetrazole ring and the D-proline moiety provides a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOMBQJRVXQKN-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
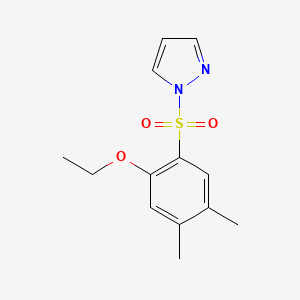
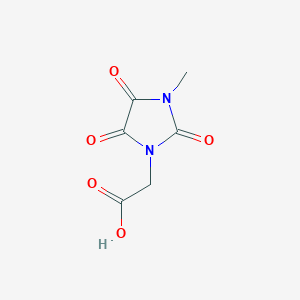
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
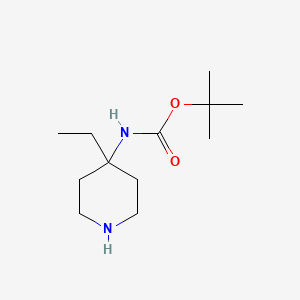
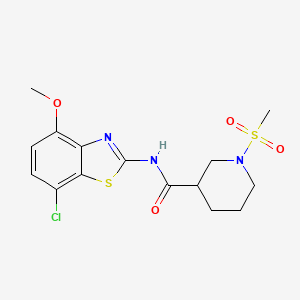
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
![3-(4-methanesulfonylphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2541640.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)
![N-[5,6-DIMETHYL-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2541643.png)

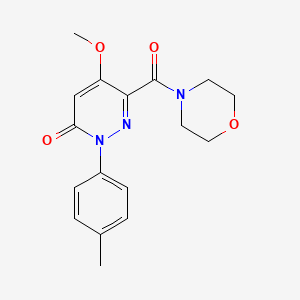
![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2541646.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)
